molecular formula C10H17F3N2O2 B2638873 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid CAS No. 1275879-87-2

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid

Cat. No.: B2638873
CAS No.: 1275879-87-2
M. Wt: 254.253
InChI Key: OOIFWLBNSADGHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide under basic conditions to form the trifluoroethyl-substituted piperazine . This intermediate is then reacted with butanoic acid or its derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperazine ring may facilitate binding to receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid is unique due to its specific combination of a trifluoroethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and industrial applications .

Properties

IUPAC Name

3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-8(6-9(16)17)15-4-2-14(3-5-15)7-10(11,12)13/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIFWLBNSADGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCN(CC1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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